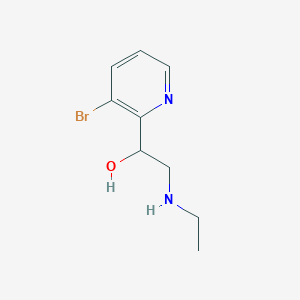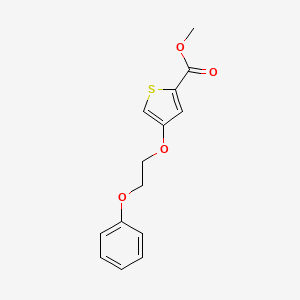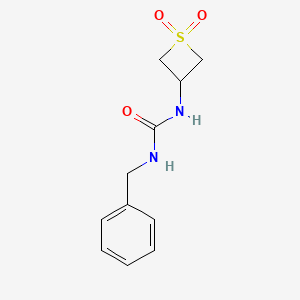
4-Bromo-2-(difluoromethyl)pyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(difluoromethyl)pyridine hydrochloride is an organic compound with the molecular formula C6H5BrClF2N It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(difluoromethyl)pyridine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with pyridine, which undergoes halogenation to introduce a bromine atom at the 4-position.
Introduction of Difluoromethyl Group: The brominated pyridine is then reacted with a difluoromethylating agent under controlled conditions to introduce the difluoromethyl group at the 2-position.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-(difluoromethyl)pyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents like dimethylformamide.
Major Products
Substitution: Products include various substituted pyridines.
Oxidation: Products include pyridine N-oxides.
Reduction: Products include dehalogenated pyridines.
Coupling: Products include biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(difluoromethyl)pyridine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(difluoromethyl)pyridine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability and bioavailability, making it a valuable scaffold in drug design.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-(difluoromethoxy)pyridine: Similar structure but with a difluoromethoxy group instead of a difluoromethyl group.
2-Bromo-4-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-Bromopyridine: Lacks the difluoromethyl group, making it less chemically diverse.
Uniqueness
4-Bromo-2-(difluoromethyl)pyridine hydrochloride is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical reactivity and potential biological activity. The difluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical research.
Eigenschaften
Molekularformel |
C6H5BrClF2N |
|---|---|
Molekulargewicht |
244.46 g/mol |
IUPAC-Name |
4-bromo-2-(difluoromethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C6H4BrF2N.ClH/c7-4-1-2-10-5(3-4)6(8)9;/h1-3,6H;1H |
InChI-Schlüssel |
SDBPHDPQSNCJND-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1Br)C(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Amino-octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B13016278.png)
![Benzo[d]isothiazol-6-ylmethanol](/img/structure/B13016282.png)




![2-Chloro-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B13016314.png)
![2-Bromo-8-methyl-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13016316.png)
![7-Bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylicacid](/img/structure/B13016317.png)
![tert-butyl (2R,4S)-4-amino-2-fluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13016324.png)

![4,6-Dimethylbenzo[d]isoxazol-3-amine](/img/structure/B13016334.png)
![2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13016335.png)
